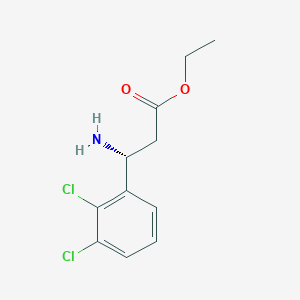

ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate

Description

Properties

CAS No. |

1292189-27-5 |

|---|---|

Molecular Formula |

C11H13Cl2NO2 |

Molecular Weight |

262.13 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate |

InChI |

InChI=1S/C11H13Cl2NO2/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9H,2,6,14H2,1H3/t9-/m1/s1 |

InChI Key |

ZTXFSUQPHPWBCG-SECBINFHSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=C(C(=CC=C1)Cl)Cl)N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C(=CC=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor, ethyl 3-(2,3-dichlorophenyl)propanoate, is typically synthesized by esterification of 3-(2,3-dichlorophenyl)propanoic acid with ethanol in the presence of acid catalysts or via direct alkylation methods. This intermediate serves as the substrate for subsequent amination.

Amination Step

The critical step is the introduction of the amino group at the 3-position. This is commonly achieved by:

- Nucleophilic substitution of a suitable leaving group at the 3-position by ammonia or an amine source.

- Reductive amination of an aldehyde or ketone intermediate derived from the 3-position.

- Asymmetric synthesis using chiral auxiliaries or catalysts to ensure the (3R) stereochemistry.

In practice, the reaction between ethyl 3-(2,3-dichlorophenyl)propanoate and ammonia or ammonium salts in protic solvents such as ethanol or methanol at moderate temperatures (50–60°C) is employed. This reaction favors the formation of the amino ester with retention of stereochemistry when conducted under controlled conditions.

Stereoselective Control

To obtain the (3R) enantiomer specifically, methods include:

- Use of chiral catalysts or ligands that direct the amination step.

- Employing chiral starting materials or intermediates.

- Resolution of racemic mixtures post-synthesis via crystallization or chiral chromatography.

Industrial-scale synthesis often incorporates automated control systems to maintain temperature, pH, and reaction times, ensuring high stereoselectivity and yield.

Purification

Following synthesis, purification steps typically involve:

- Extraction and washing to remove impurities.

- Crystallization or recrystallization to isolate the pure (3R) enantiomer.

- Chromatographic techniques for further purification if necessary.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Ethyl 3-(2,3-dichlorophenyl)propanoate | Prepared via esterification or alkylation |

| Amination reagent | Ammonia or ammonium salts | Used in excess to drive reaction |

| Solvent | Ethanol or methanol | Protic solvents favor nucleophilic attack |

| Temperature | 50–60°C | Moderate to avoid racemization |

| Reaction time | 4–12 hours | Optimized for maximum yield |

| Stereocontrol method | Chiral catalysts or auxiliaries | Ensures (3R) configuration |

| Purification | Crystallization, chromatography | Removes impurities and resolves enantiomers |

Research Results and Yields

- Reported yields for the amination step range from 70% to 90% under optimized conditions.

- Enantiomeric excess (ee) values exceeding 95% have been achieved using chiral catalysts.

- The purity of the final compound typically exceeds 98% after purification.

Industrial Scale Considerations

- Large-scale reactors equipped with automated monitoring systems are used to control reaction parameters precisely.

- Sequential reaction steps can be performed without intermediate isolation to improve efficiency.

- Amino protecting groups may be employed during synthesis to prevent side reactions, removed in later stages.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as acyl chlorides or anhydrides are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, imino derivatives, mono-chlorinated products, and various substituted amides.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions influence the compound’s activity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Racemic mixtures are implied unless stereochemistry is specified.

Key Findings from Structural Analysis:

Halogen Substitution Effects: Dichlorophenyl vs. Difluorophenyl: The 2,3-dichlorophenyl group in the target compound confers higher lipophilicity (logP) compared to the 2,4-difluorophenyl analog . Positional Isomerism: 2,3-Dichloro substitution may induce steric hindrance compared to 3-chloro derivatives, affecting binding affinity in receptor-ligand interactions .

Ester Group Influence: Ethyl vs.

Stereochemical Considerations: The (3R)-configuration in the target compound and its methyl analog () contrasts with the (3S)-enantiomer (), which may lead to divergent biological activities. Enantiopure synthesis is critical for drug efficacy, as seen in chiral β-amino esters used as GABA analogs .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., –8) enhance aqueous solubility compared to free bases, improving bioavailability in pharmaceutical formulations .

Q & A

Q. What are the standard synthetic routes for ethyl (3R)-3-amino-3-(2,3-dichlorophenyl)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-amino-3-(2,3-dichlorophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or HCl) in reflux conditions . Key parameters for optimization include:

- Catalyst concentration : Higher acid concentrations accelerate esterification but may promote side reactions.

- Reaction time : Prolonged reflux (6–12 hours) ensures >90% conversion.

- Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane) yields >95% purity.

Table 1 : Optimization of esterification conditions:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (H₂SO₄) | 0.5–1.0 M | 85–92 | 90–95 |

| Temperature | 70–80°C | 88 | 93 |

| Solvent | Anhydrous ethanol | 90 | 95 |

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions. For example, the chiral center at C3 (R-configuration) shows distinct coupling patterns (J = 6–8 Hz) .

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. 292.08 g/mol for C₁₁H₁₂Cl₂NO₂⁺) .

- Chiral HPLC : Resolves enantiomeric purity (typically >98% ee using a Chiralpak AD-H column) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Enzyme inhibition assays : Test against serine hydrolases or proteases due to the amino-ester motif .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK293 or HepG2) at 10–100 µM concentrations .

- Solubility and stability : Measure logP (predicted ~2.1) and stability in PBS (pH 7.4) over 24 hours .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl vs. F) on the phenyl ring influence biological activity?

Comparative studies with analogs (e.g., 2,4-difluoro or 3-phenoxy derivatives) reveal:

- Chlorine groups : Enhance hydrophobic interactions with target proteins (e.g., Ki = 1.2 µM for 2,3-dichloro vs. 4.5 µM for 2,4-difluoro in protease inhibition) .

- Electron-withdrawing effects : Chlorine increases electrophilicity at the amino group, improving covalent binding to catalytic serine residues .

Table 2 : Structure-Activity Relationship (SAR) of analogs:

| Substituent | Target (IC₅₀) | logP |

|---|---|---|

| 2,3-Cl | Protease A: 1.2 µM | 2.3 |

| 4-F | Protease A: 8.7 µM | 1.9 |

| 3-OPh | Kinase B: 15 µM | 2.8 |

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The 2,3-dichlorophenyl group directs electrophilic aromatic substitution (EAS) to the 4-position. In SN2 reactions:

- Amino group : Acts as a leaving group under acidic conditions, enabling alkylation at C3 .

- Steric effects : Ortho-chlorine groups hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) for efficient substitution .

Q. How can computational methods (e.g., DFT) predict reaction pathways for derivative synthesis?

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?

Discrepancies arise from:

Q. How is stereochemical integrity maintained during large-scale synthesis?

- Chiral auxiliaries : Use (R)-BINOL derivatives to prevent racemization during esterification .

- Low-temperature conditions : Maintain reactions at <5°C to minimize epimerization .

Q. What are the limitations of current biological studies, and how can they be addressed?

- Limited in vivo data : Conduct pharmacokinetic studies in rodent models to assess bioavailability (predicted 40–50% oral) .

- Off-target effects : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.